molecular formula C16H31BO2 B13467253 2-(Dec-9-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(Dec-9-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13467253
M. Wt: 266.2 g/mol
InChI Key: VYOCSBYREMASHW-UHFFFAOYSA-N
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Description

2-(Dec-9-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that features a boron atom bonded to a dioxaborolane ring and a dec-9-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dec-9-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of dec-9-en-1-ol with a boron-containing reagent. One common method is the reaction of dec-9-en-1-ol with bis(pinacolato)diboron in the presence of a base such as potassium carbonate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as distillation or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Dec-9-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or boronates.

    Reduction: Reduction reactions can convert the compound into different boron-containing species.

    Substitution: The dioxaborolane ring can participate in substitution reactions, where the boron atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products Formed

    Oxidation: Boronic acids or boronates.

    Reduction: Various boron-containing species.

    Substitution: Functionalized dioxaborolane derivatives.

Scientific Research Applications

2-(Dec-9-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

    Organic Synthesis: It is used as a building block for the synthesis of complex organic molecules.

    Materials Science: The compound can be used in the development of new materials with unique properties.

    Biology and Medicine: Research is ongoing to explore its potential as a drug delivery agent or in the development of new pharmaceuticals.

    Industry: It is used in the production of polymers and other industrial chemicals .

Mechanism of Action

The mechanism of action of 2-(Dec-9-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborolane ring can coordinate with electron-rich species, facilitating reactions such as cross-coupling and catalysis. The molecular targets and pathways involved depend on the specific application and the nature of the substrates used .

Comparison with Similar Compounds

Similar Compounds

    Succinic acid, di(dec-9-en-1-yl) ester: Similar in structure but with different functional groups.

    Dec-9-en-1-yl acetate: Shares the dec-9-en-1-yl group but has an acetate functional group instead of a dioxaborolane ring.

Uniqueness

2-(Dec-9-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its dioxaborolane ring, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring boron-containing compounds with specific reactivity patterns .

Properties

Molecular Formula

C16H31BO2

Molecular Weight

266.2 g/mol

IUPAC Name

2-dec-9-enyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C16H31BO2/c1-6-7-8-9-10-11-12-13-14-17-18-15(2,3)16(4,5)19-17/h6H,1,7-14H2,2-5H3

InChI Key

VYOCSBYREMASHW-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CCCCCCCCC=C

Origin of Product

United States

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